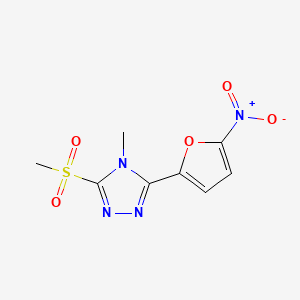![molecular formula C20H22ClN5O4S B12012974 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide](/img/structure/B12012974.png)
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[4-amino-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-méthylphényl)acétamide est un composé organique complexe comprenant un cycle triazole, un groupe triméthoxyphényle et un fragment d'acétamide chloro-méthylphényle.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-{[4-amino-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-méthylphényl)acétamide implique généralement plusieurs étapes :
Formation du cycle triazole : Le cycle triazole peut être synthétisé par une réaction de cyclisation impliquant des dérivés d'hydrazine et des aldéhydes ou des cétones appropriés en conditions acides ou basiques.
Attachement du groupe triméthoxyphényle : Le groupe triméthoxyphényle est introduit par des réactions de substitution nucléophile, souvent en utilisant des halogénures de triméthoxybenzyle.
Formation de la liaison sulfanyl : La liaison sulfanyl est formée en faisant réagir l'intermédiaire triazole avec des composés contenant du thiol.
Formation de l'acétamide : L'étape finale implique l'acylation du groupe amine avec du chlorure de 4-chloro-2-méthylphénylacétyle en conditions basiques.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l'optimisation des étapes de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure l'utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de techniques de purification avancées telles que la chromatographie liquide haute performance (HPLC).
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe sulfanyl, formant des sulfoxydes ou des sulfones.
Réduction : Les réactions de réduction peuvent cibler les groupes nitro ou le cycle triazole, conduisant potentiellement à des dérivés aminés.
Substitution : Les cycles aromatiques peuvent subir des réactions de substitution électrophile, telles que la nitration, la sulfonation ou l'halogénation.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène, l'acide m-chloroperbenzoïque (m-CPBA) et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) ou l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.
Substitution : Les réactions de substitution électrophile utilisent souvent des réactifs comme l'acide nitrique pour la nitration ou l'acide sulfurique pour la sulfonation.
Principaux produits
Oxydation : Sulfoxydes et sulfones.
Réduction : Amines et dérivés du triazole réduits.
Substitution : Dérivés nitro, sulfonyl ou halogénés.
Applications de la recherche scientifique
Chimie
En chimie, ce composé est utilisé comme élément constitutif pour la synthèse de molécules plus complexes. Sa structure unique permet diverses modifications, ce qui en fait un intermédiaire polyvalent en synthèse organique.
Biologie et médecine
En recherche biologique et médicale, ce composé a montré un potentiel en tant qu'agent anticancéreux en raison de sa capacité à inhiber des enzymes et des protéines spécifiques impliquées dans la prolifération cellulaire. Il présente également des propriétés antimicrobiennes, ce qui en fait un candidat pour le développement de nouveaux antibiotiques.
Industrie
Industriellement, ce composé peut être utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques, telles qu'une stabilité thermique accrue ou des caractéristiques électroniques uniques.
Mécanisme d'action
Le composé exerce ses effets principalement par des interactions avec des cibles moléculaires spécifiques, telles que les enzymes et les récepteurs. Le groupe triméthoxyphényle est connu pour interagir avec la tubuline, inhibant sa polymérisation et perturbant ainsi la division cellulaire. Le cycle triazole peut interagir avec diverses enzymes, inhibant leur activité et conduisant à des effets thérapeutiques.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medicinal research, this compound has shown potential as an anti-cancer agent due to its ability to inhibit specific enzymes and proteins involved in cell proliferation. It also exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mécanisme D'action
The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The trimethoxyphenyl group is known to interact with tubulin, inhibiting its polymerization and thus disrupting cell division. The triazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-{[4-amino-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophényl)acétamide
- 2-{[4-amino-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-méthylphényl)acétamide
Unicité
Comparé à des composés similaires, le 2-{[4-amino-5-(3,4,5-triméthoxyphényl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-méthylphényl)acétamide présente des propriétés uniques dues à la présence à la fois des groupes chloro et méthyle sur le cycle phényle. Cette variation structurale peut entraîner des différences d'activité biologique et de spécificité, ce qui en fait un composé précieux pour les applications thérapeutiques ciblées.
Propriétés
Formule moléculaire |
C20H22ClN5O4S |
|---|---|
Poids moléculaire |
463.9 g/mol |
Nom IUPAC |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methylphenyl)acetamide |
InChI |
InChI=1S/C20H22ClN5O4S/c1-11-7-13(21)5-6-14(11)23-17(27)10-31-20-25-24-19(26(20)22)12-8-15(28-2)18(30-4)16(9-12)29-3/h5-9H,10,22H2,1-4H3,(H,23,27) |
Clé InChI |
XFHPNCARPMAOQJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


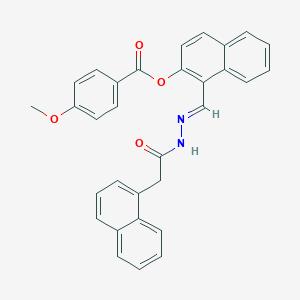



![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-2-methylbenzoyl)-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012943.png)
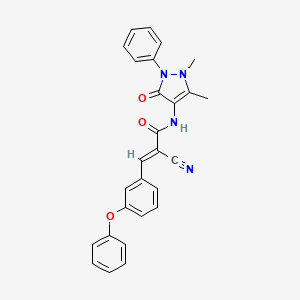
![4-(4-butoxy-2-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012948.png)
![4-(4-ethoxy-3-methylbenzoyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12012951.png)
![(5E)-2-(4-bromophenyl)-5-(3,4,5-trimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012955.png)
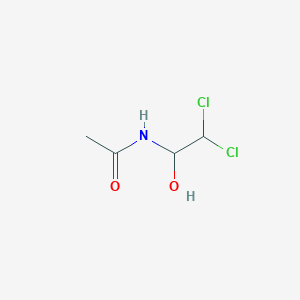
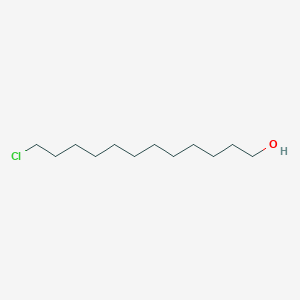
![(5Z)-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12012970.png)

